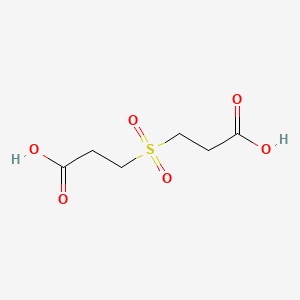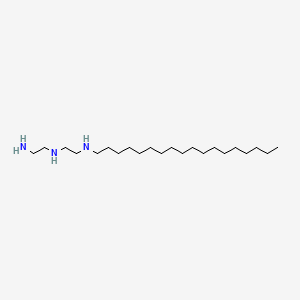
1,1,1,2-テトラフルオロ-2-メトキシエタン
概要
説明
1,2,2,2-Tetrafluoroethyl methyl ether is a fluorinated ether with the molecular formula C3H4F4O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of four fluorine atoms and a methoxy group attached to an ethane backbone.
科学的研究の応用
1,2,2,2-Tetrafluoroethyl methyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and unique reactivity.
Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated ethers on biological systems.
Medicine: Research is ongoing to explore its potential as an anesthetic agent or in drug delivery systems.
Industry: It is employed in the production of specialty chemicals, including fluorinated polymers and surfactants.
作用機序
Target of Action
Like many other chemical compounds, it may interact with various biological molecules in the body, such as proteins, lipids, and nucleic acids .
Mode of Action
It is known that the compound can react with strong reducing agents and oxidizing agents under extreme conditions .
Biochemical Pathways
It is possible that the compound could influence various biochemical processes due to its potential interactions with biological molecules .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is possible that the compound could induce various changes at the molecular and cellular levels due to its potential interactions with biological molecules .
Action Environment
The action, efficacy, and stability of 1,1,1,2-Tetrafluoro-2-methoxyethane can be influenced by various environmental factors. For example, the compound can react violently with strong reducing agents and oxidizing agents under extreme conditions . .
準備方法
The synthesis of 1,2,2,2-Tetrafluoroethyl methyl ether typically involves the reaction of tetrafluoroethylene with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1,2,2,2-Tetrafluoroethyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions may lead to the formation of partially fluorinated ethers.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1,2,2,2-Tetrafluoroethyl methyl ether can be compared with other fluorinated ethers such as:
1,1,2,2-Tetrafluoroethyl methyl ether: Similar in structure but with different fluorination patterns, leading to variations in reactivity and applications.
1,1,1,2-Tetrafluoro-3-oxabutane: Another fluorinated ether with distinct properties and uses.
1,2,2,2-Tetrafluoro-1-methoxyethane: Differing in the position of fluorine atoms, affecting its chemical behavior. The uniqueness of 1,2,2,2-Tetrafluoroethyl methyl ether lies in its specific fluorination pattern and the presence of a methoxy group, which confer unique reactivity and stability compared to its analogs.
特性
IUPAC Name |
1,1,1,2-tetrafluoro-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c1-8-2(4)3(5,6)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPCUGVFWAYLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382619 | |
| Record name | 1,1,1,2-tetrafluoro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50285-05-7 | |
| Record name | 1,1,1,2-tetrafluoro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-propionic acid ethyl ester](/img/structure/B1620475.png)



